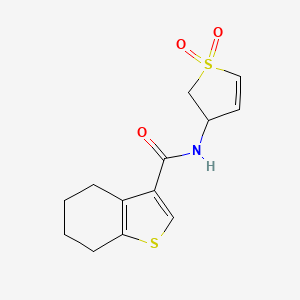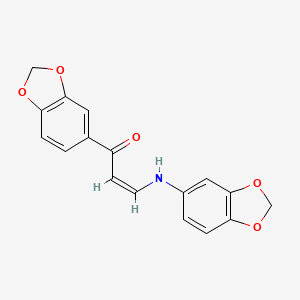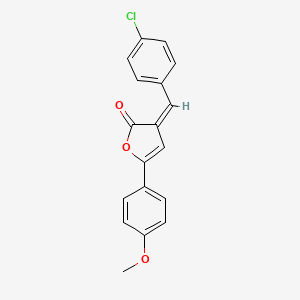![molecular formula C20H15N3O5 B3902774 N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-nitrobenzamide](/img/structure/B3902774.png)
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-nitrobenzamide
Übersicht
Beschreibung
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-nitrobenzamide, commonly known as ANFVB, is an organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties. ANFVB is a yellow crystalline solid that is soluble in organic solvents such as chloroform, methanol, and acetone. The compound has a molecular weight of 374.39 g/mol and a melting point of 128-130°C.
Wirkmechanismus
The mechanism of action of ANFVB is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes that are involved in cancer cell growth and proliferation. ANFVB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, ANFVB prevents cancer cells from dividing and growing, ultimately leading to cell death.
Biochemical and Physiological Effects:
ANFVB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, ANFVB has been shown to exhibit anti-inflammatory and antioxidant activity. The compound has also been shown to inhibit the activity of specific enzymes that are involved in the development of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
ANFVB has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is stable under a variety of conditions. ANFVB is also highly soluble in organic solvents, making it easy to work with in the lab. However, ANFVB has some limitations for use in lab experiments. The compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, ANFVB has limited water solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ANFVB. One area of interest is the development of new cancer therapies based on ANFVB. Researchers are also interested in exploring the potential applications of ANFVB in the treatment of other diseases such as Alzheimer's disease and other neurodegenerative disorders. Additionally, researchers are interested in exploring the potential use of ANFVB as a diagnostic tool for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
ANFVB has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines including breast, lung, and prostate cancer. ANFVB has also been shown to inhibit the growth of multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-[(E)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c24-19(14-8-10-16(11-9-14)23(26)27)22-18(13-17-7-4-12-28-17)20(25)21-15-5-2-1-3-6-15/h1-13H,(H,21,25)(H,22,24)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUQMKXGOCLCIR-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-2-[2-(4-nitrophenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3902691.png)
![7-methyl-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3902699.png)

![dimethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B3902711.png)

![3-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B3902727.png)

![ethyl 2-(2,5-dimethoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902743.png)

![3-(3-ethoxyphenyl)-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3902754.png)


![3-chloro-N-(2-(4-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3902776.png)
![2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B3902785.png)